Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys
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Overview
Description
Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys is a derivative of cysteine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved by reacting cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the step-by-step addition of amino acids to a growing peptide chain. The Fmoc group is used to protect the amino group during the synthesis and is removed by treatment with piperidine .
Chemical Reactions Analysis
Types of Reactions
Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine.
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction: The thiol group of cysteine can undergo oxidation to form disulfides or reduction to regenerate the thiol group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group.
Coupling: Formation of peptide bonds with other amino acids.
Oxidation: Formation of disulfide bonds between cysteine residues.
Scientific Research Applications
Chemistry
Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys is widely used in peptide synthesis, particularly in the SPPS method. It allows for the stepwise construction of peptides with high purity and yield .
Biology
In biological research, this compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based inhibitors and probes .
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. It is also utilized in the synthesis of peptide vaccines and therapeutic peptides .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .
Mechanism of Action
The primary mechanism of action of Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The compound is incorporated into the growing peptide chain through coupling reactions, and the Fmoc group is removed by treatment with piperidine .
Comparison with Similar Compounds
Similar Compounds
Fmoc-allo-isoleucine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-allo-threonine: Used similarly in peptide synthesis with a different side chain.
Uniqueness
Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys is unique due to its specific side chain, which includes a benzyl group and a beta-methyl group. This unique structure allows for the synthesis of peptides with specific properties and functions that are not achievable with other Fmoc-protected amino acids .
Properties
Molecular Formula |
C26H25NO4S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2R,3S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C26H25NO4S/c1-17(32-16-18-9-3-2-4-10-18)24(25(28)29)27-26(30)31-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24-/m0/s1 |
InChI Key |
QJPUACAHUQDFLA-XDHUDOTRSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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